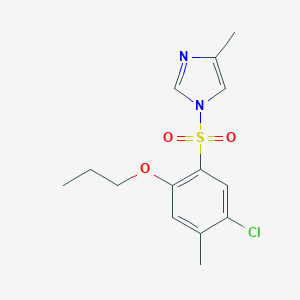
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C14H20BrNO4S and a molecular weight of 378.28 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and two methoxy groups attached to a benzenesulfonamide core . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted derivatives, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
4-bromo-2,5-dimethoxyamphetamine: Another related compound with distinct pharmacological properties.
Uniqueness
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is unique due to the presence of the cyclohexyl group and the sulfonamide moiety, which confer specific chemical and biological properties . These features distinguish it from other similar compounds and make it valuable for various research applications.
Propiedades
IUPAC Name |
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJINEJFJLANSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)

![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)




![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)

![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
